molecular formula C₈H₅D₄NO₂ B1156717 3-Acetamidophenol-d4

3-Acetamidophenol-d4

Cat. No.: B1156717
M. Wt: 155.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamidophenol-d4, also known as this compound, is a useful research compound. Its molecular formula is C₈H₅D₄NO₂ and its molecular weight is 155.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry

  • Mass Spectrometry : 3-Acetamidophenol-d4 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of acetaminophen in various biological matrices, including plasma and cerebrospinal fluid. The deuterated form provides a reliable reference point that improves the accuracy and sensitivity of measurements.
Analyte Precursor Ion (Da) Product Ion (Da) Collision Energy (V)
Acetaminophen152.0110.142
Acetaminophen-d4155.8114.130

This table illustrates the differences in ionization between acetaminophen and its deuterated counterpart, highlighting the importance of using this compound as a standard for accurate quantification .

Pharmacokinetics

  • Metabolism Studies : The compound is extensively utilized in pharmacokinetic studies to understand the metabolism of acetaminophen in humans and animal models. Its distinct mass allows researchers to track the compound's metabolic pathways without interference from endogenous substances.
  • Toxicology : In clinical toxicology, this compound serves as a critical tool for monitoring acetaminophen levels in cases of overdose or toxicity. Its use enables healthcare professionals to assess the extent of exposure and guide treatment decisions effectively.

Environmental Studies

  • Ecotoxicology : Research has indicated that acetaminophen and its metabolites can be detected in aquatic environments, raising concerns about their ecological impact. The use of deuterated standards like this compound helps quantify these compounds in environmental samples, facilitating studies on their fate and transport in ecosystems .

Case Study 1: Quantification of Acetaminophen in Plasma

A study developed an LC-MS/MS assay utilizing this compound as an internal standard for quantifying acetaminophen levels in human plasma. The method demonstrated high sensitivity and reliability across a wide concentration range (3.05-20,000 ng/ml), with inter-day precision below 15% . This capability is crucial for pharmacokinetic assessments in clinical settings.

Case Study 2: Monitoring Acetaminophen Levels During RSV Infection

In a multi-omics analysis involving respiratory syncytial virus (RSV) infection, researchers employed this compound to monitor changes in drug metabolism during viral infections. The findings highlighted shifts in drug metabolism that could influence therapeutic strategies .

Chemical Reactions Analysis

Reaction Conditions:

  • Reagents: Deuterated 4-aminophenol, acetic anhydride

  • Solvents: Deuterated dimethyl sulfoxide (DMSO), deuterated ethanol

  • Temperature: Heating required

  • Purification: Recrystallization, chromatography

Types of Reactions:

3-Acetamidophenol-d4 undergoes several significant chemical reactions:

  • Oxidation:

    • The compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive intermediate that plays a critical role in its biological activity.

  • Reduction:

    • NAPQI can be reduced back to this compound, which is important for understanding its metabolic pathways.

  • Substitution:

    • The hydroxyl group can participate in substitution reactions with various electrophiles, leading to diverse derivatives.

Common Reagents and Conditions:

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganateAcidic conditions
ReductionSodium borohydride, lithium aluminum hydrideAnhydrous conditions
SubstitutionHalogenating agents (e.g., thionyl chloride)Varies by electrophile

Major Products:

  • Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)

  • Reduction: Regeneration of this compound

  • Substitution: Various substituted derivatives depending on the electrophile used

Biological Activity and Metabolism

This compound exhibits biological activity primarily through its interactions with cyclooxygenase enzymes (COX-1 and COX-2) and other receptors such as transient receptor potential vanilloid 1 (TRPV1). These interactions suggest potential analgesic properties similar to acetaminophen, although it has not been marketed as a drug.

The metabolism of this compound predominantly occurs in the liver, where it is converted into both toxic and non-toxic metabolites. The toxic byproduct, N-acetyl-p-benzoquinone imine, can lead to oxidative stress if not adequately detoxified by conjugation with glutathione .

Metabolic Pathways:

  • Primarily metabolized into nontoxic glucuronide and sulfate conjugates.

  • Conversion to NAPQI by cytochrome P450 enzymes plays a crucial role in understanding toxicity and therapeutic effects.

Case Studies:

  • A study demonstrated its use as an internal standard for simultaneous determination of acetaminophen and oxycodone levels in human plasma using LC-MS/MS, providing insights into drug metabolism.

  • Research showcased its application in high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry for analyzing complex biological samples, enhancing understanding of drug metabolism pathways.

Properties

Molecular Formula

C₈H₅D₄NO₂

Molecular Weight

155.19

Synonyms

3’-Hydroxyacetanilide-d4;  BS 479-d4;  BS 749-d4;  Metacetamol-d4;  Metalid-d4;  N-(3-Hydroxyphenyl)acetamide-d4;  N-Acetyl-3-hydroxyaniline-d4;  N-Acetyl-m-aminophenol-d4;  NSC 3990-d4;  Pedituss-d4;  Pyrapap-d4;  Rystal-d4;  m-(Acetylamino)phenol-d4;  m-Acetami

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.